molecular formula C17H16ClNO2 B583361 11-Hydroxyasenapine CAS No. 1262639-38-2

11-Hydroxyasenapine

Cat. No.: B583361
CAS No.: 1262639-38-2
M. Wt: 301.77
InChI Key: YEXNSFLUYFPHAT-GJZGRUSLSA-N
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Description

11-Hydroxyasenapine is a metabolite of asenapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This compound exhibits high affinity for dopamine and serotonin receptors, contributing to its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyasenapine involves the hydroxylation of asenapine. The process typically includes the use of oxidizing agents under controlled conditions to introduce the hydroxyl group

Properties

IUPAC Name

(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNSFLUYFPHAT-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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